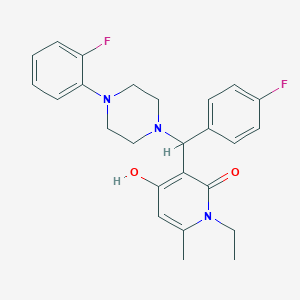
1-ethyl-3-((4-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-ethyl-3-((4-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H27F2N3O2 and its molecular weight is 439.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Ethyl-3-((4-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a synthetic compound that exhibits significant biological activity, particularly in the realm of pharmacology. Its structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a pyridine core, piperazine moieties, and fluorinated phenyl groups. The molecular formula is C22H23F2N3O2 with a molecular weight of approximately 394.43 g/mol. The presence of fluorine atoms is notable as they often enhance the biological activity of organic compounds by increasing lipophilicity and altering metabolic stability.
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition:
Research indicates that compounds with similar structures can act as inhibitors of monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurodegenerative diseases. For instance, derivatives containing piperazine moieties have shown selective inhibition of MAO-B with IC50 values in the low micromolar range .
2. Receptor Modulation:
The compound may interact with various neurotransmitter receptors, including serotonin (5-HT) receptors. Studies have demonstrated that related compounds can bind to these receptors, influencing neurotransmission and potentially offering therapeutic effects for mood disorders .
3. Anticancer Activity:
Recent studies have highlighted the anticancer properties of similar piperazine derivatives, showing their ability to induce apoptosis in cancer cells through pathways involving BCL2 and caspases . This suggests that our compound could also exhibit similar anticancer effects.
Table 1: Summary of Biological Activities
Case Studies
Several studies have evaluated the biological effects of compounds structurally related to this compound:
- MAO Inhibition Study : A study focused on pyridazinone derivatives showed that certain compounds exhibited high selectivity for MAO-B over MAO-A, suggesting potential for treating neurodegenerative disorders like Alzheimer's disease .
- Anticancer Mechanism : Another investigation into piperazine derivatives revealed their ability to induce cell death in cancer lines via apoptosis pathways, highlighting their therapeutic potential in oncology .
- Receptor Binding Affinity : Research on benzo[b]thiophene derivatives indicated that structural modifications significantly affect binding affinity to serotonin receptors, suggesting that similar alterations in our compound could enhance its pharmacological profile .
Properties
IUPAC Name |
1-ethyl-3-[(4-fluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F2N3O2/c1-3-30-17(2)16-22(31)23(25(30)32)24(18-8-10-19(26)11-9-18)29-14-12-28(13-15-29)21-7-5-4-6-20(21)27/h4-11,16,24,31H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEESJVBQUWWSSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)F)N3CCN(CC3)C4=CC=CC=C4F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














